molecular formula C12H17NO2S B4675904 MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE

MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4675904
M. Wt: 239.34 g/mol
InChI Key: KKPTZGCHGGYNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(5-propyl-3-thienyl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a 5-propyl-substituted thiophene moiety via a ketone linkage. The propyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity or metabolic stability in biological applications .

Properties

IUPAC Name

morpholin-4-yl-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-3-11-8-10(9-16-11)12(14)13-4-6-15-7-5-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPTZGCHGGYNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE typically involves the reaction of 5-propyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for monitoring and controlling the reaction conditions is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the morpholine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, leading to inhibition or activation of their functions. The thienyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs from literature include:

Compound Name Core Structure Substituents/R-Groups Key Features
Morpholino(phenyl)methanone Benzene None (plain phenyl) High aromaticity, planar structure
(4-Methoxyphenyl)(morpholino)methanone Benzene 4-OCH₃ (electron-donating) Enhanced electron density
2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone Benzene 2,3-Cl; 4-SO₂Et (electron-withdrawing) High polarity, strong EWG effects
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane + benzene Phenoxy, phenyl Steric strain, diastereomerism
Morpholino(5-propyl-3-thienyl)methanone Thiophene 5-propyl Thiophene conjugation, moderate lipophilicity
  • Thiophene vs. Benzene: Thiophene’s sulfur atom increases electron richness compared to benzene, favoring electrophilic substitution at the α-position. The propyl group in the target compound enhances lipophilicity (predicted XLogP3 ~2.5) relative to unsubstituted morpholino phenyl methanones (XLogP3 ~1.5–2.0) but less than sulfonyl-/chloro-substituted analogs (XLogP3 1.9–3.0) .

Physicochemical Properties

Property Target Compound (Estimated) Morpholino(phenyl)methanone [2,3-Dichloro-4-(ethylsulfonyl)phenyl]methanone
Molecular Weight ~265 g/mol ~203 g/mol 352.2 g/mol
XLogP3 ~2.5 ~1.8 1.9
Topological Polar Surface Area ~45 Ų ~38 Ų 72.1 Ų
Solubility Moderate in organic solvents High in polar aprotic solvents Low due to sulfonyl/Cl groups
  • The target compound’s moderate XLogP3 suggests better membrane permeability than highly polar analogs (e.g., sulfonyl derivatives) but lower than plain phenyl variants.

Analytical and Spectroscopic Data

  • NMR Shifts : Thiophene protons in the target compound are expected at δ 6.5–7.5 ppm (aromatic region), distinct from benzene analogs (δ 7.0–8.0 ppm). The propyl group’s CH₂/CH₃ signals would appear at δ 0.9–1.7 ppm .
  • LCMS/MS : Molecular ion peaks would differ significantly; e.g., the target compound (MW ~265) vs. sulfonyl derivatives (MW >350) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.